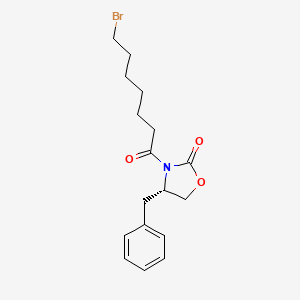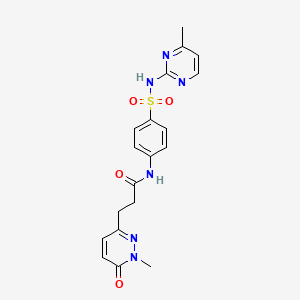
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related methanesulfonamide compounds often involves catalyzed reactions with specific substrates to form desired products with high selectivity and yield. For example, the methanesulfonic acid-catalyzed reaction of certain phenyl-ethanones with glycerol can produce dioxolanes and dioxanes, which are further converted to methanesulfonates through reaction with methanesulfonyl chloride, illustrating a typical pathway for synthesizing complex methanesulfonamide structures (Upadhyaya et al., 1997).
Molecular Structure Analysis
Molecular and supramolecular structures of methanesulfonamide derivatives have been reported, showing significant variance in torsion angles and hydrogen bonding patterns depending on substituents. These structural variations influence the compound's reactivity and interaction capabilities. For instance, N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide exhibit distinct hydrogen bonding and π-π stacking interactions, crucial for understanding the molecular structure (Jacobs et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving methanesulfonamide compounds can be complex, leading to various products depending on the reactants and conditions. For example, the base-catalyzed ring opening of certain methanesulfonates yields imidazo[1,2-a]pyridin-3-yl and imidazo[2,1-b]thiazol-5-yl sulfonamides, demonstrating the versatility of methanesulfonamide derivatives in synthetic chemistry (Rozentsveig et al., 2013).
Physical Properties Analysis
The physical properties of methanesulfonamide derivatives, such as solubility, melting point, and crystallinity, are closely tied to their molecular structure. Studies on the conformation and self-association of these compounds in solution and in crystals provide insights into their behavior in different environments. For example, the structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide have been studied, highlighting the importance of hydrogen bonding in determining physical properties (Sterkhova et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are key to understanding the applications and potential of methanesulfonamide compounds. Investigations into the chemoselectivity of N-acylation reactions involving methanesulfonamides reveal the influence of the structure-reactivity relationship on the selectivity of chemical transformations (Kondo et al., 2000).
Propriétés
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-1-(2,5-difluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2S/c16-13-3-4-14(17)12(9-13)10-23(21,22)19-6-8-20-7-5-18-15(20)11-1-2-11/h3-5,7,9,11,19H,1-2,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYCYSMPPZBONN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNS(=O)(=O)CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2482166.png)

![3-(hydroxymethyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2482168.png)



![4-(1-Methyltriazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2482177.png)

![5-Bromo-3-[[5-[2,2-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-pyridin-2-one](/img/structure/B2482179.png)

![N-[2-Hydroxy-3-(3-methylphenoxy)propyl]prop-2-enamide](/img/structure/B2482183.png)
